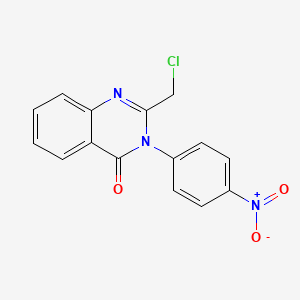
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one typically involves the reaction of 4-nitrobenzaldehyde with anthranilic acid to form 2-(4-nitrophenyl)quinazolin-4(3H)-one. This intermediate is then chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is often purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, forming aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane, and mild bases.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Reduction: 2-(Aminomethyl)-3-(4-aminophenyl)quinazolin-4(3H)-one.
Oxidation: 2-(Formylmethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one or 2-(Carboxymethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is due to its ability to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The nitro group and quinazolinone core are crucial for this interaction, as they form hydrogen bonds and hydrophobic interactions with the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-3-(4-aminophenyl)quinazolin-4(3H)-one
- 2-(Chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one
- 2-(Chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
Uniqueness
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
Número CAS |
103952-90-5 |
|---|---|
Fórmula molecular |
C15H10ClN3O3 |
Peso molecular |
315.71 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-14-17-13-4-2-1-3-12(13)15(20)18(14)10-5-7-11(8-6-10)19(21)22/h1-8H,9H2 |
Clave InChI |
NRELQJFEHXWZEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
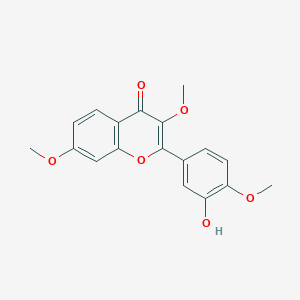
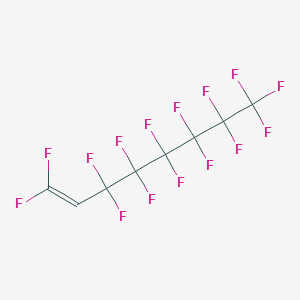
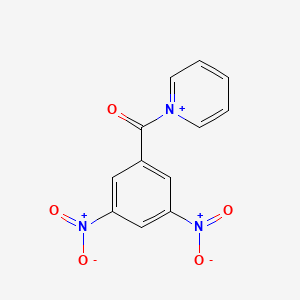
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
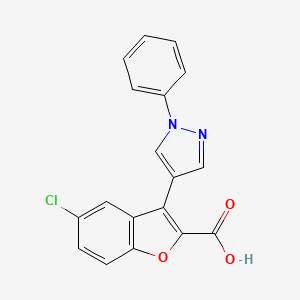
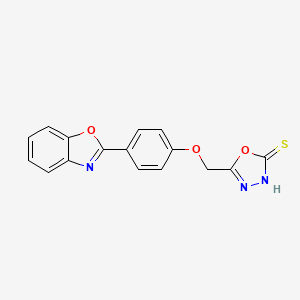


![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)

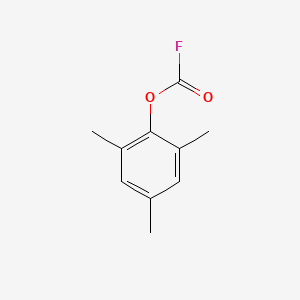
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)
